molecular formula C29H30N2O7 B133237 N-Benzyloxycarbonyl-O-benzoyl Aspartame CAS No. 5262-07-7

N-Benzyloxycarbonyl-O-benzoyl Aspartame

Cat. No.: B133237
CAS No.: 5262-07-7
M. Wt: 518.6 g/mol
InChI Key: IVJGBERAZUMDJM-DQEYMECFSA-N
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Description

N-Benzyloxycarbonyl-O-benzoyl Aspartame is a protected derivative of aspartame, a widely used artificial sweetener. This compound is often utilized in research settings due to its stability and protective groups, which prevent unwanted reactions during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyloxycarbonyl-O-benzoyl Aspartame can be synthesized through a multi-step process involving the protection of amino and carboxyl groups. The synthesis typically starts with L-aspartic acid, which undergoes esterification and subsequent protection of the amino group with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then protected with a benzoyl group. The reaction conditions often involve mild bases and organic solvents like methanol or dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-O-benzoyl Aspartame undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Pd/C catalyst, hydrogen gas, and an appropriate solvent like methanol.

    Deprotection: Sodium borohydride, nickel chloride, and methanol.

Major Products Formed

The major products formed from these reactions are the deprotected amino acids and phenols, which can be further utilized in various synthetic applications .

Mechanism of Action

The protective groups in N-Benzyloxycarbonyl-O-benzoyl Aspartame prevent unwanted side reactions during synthesis. The benzyloxycarbonyl group stabilizes the amino group, while the benzoyl group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis and modification of peptides and other compounds .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl Aspartame: Similar in structure but lacks the benzoyl protection on the carboxyl group.

    O-Benzoyl Aspartame: Lacks the benzyloxycarbonyl protection on the amino group.

Uniqueness

N-Benzyloxycarbonyl-O-benzoyl Aspartame is unique due to its dual protective groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex peptide synthesis and pharmaceutical research .

Properties

IUPAC Name

benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJGBERAZUMDJM-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447895
Record name N-Benzyloxycarbonyl-O-benzoyl Aspartame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-07-7
Record name N-Benzyloxycarbonyl-O-benzoyl Aspartame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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